molecular formula C24H27N3O2S B2401599 Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705836-00-5

Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2401599
CAS No.: 1705836-00-5
M. Wt: 421.56
InChI Key: HXXFLCIMVPVWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that features a naphthalene ring, a thiazole ring, and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the thiazole ring to the bipiperidine moiety: This step involves nucleophilic substitution reactions where the thiazole ring is linked to the bipiperidine structure.

    Coupling with the naphthalene ring: The final step involves the coupling of the naphthalene ring with the thiazole-bipiperidine intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and in vitro assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone is unique due to its combination of a naphthalene ring, a thiazole ring, and a bipiperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

naphthalen-1-yl-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c28-23(22-7-3-5-18-4-1-2-6-21(18)22)27-13-8-19(9-14-27)26-15-10-20(11-16-26)29-24-25-12-17-30-24/h1-7,12,17,19-20H,8-11,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFLCIMVPVWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.